4-(Propane-1-sulfonamido)benzoic acid 4-(Propane-1-sulfonamido)benzoic acid
Brand Name: Vulcanchem
CAS No.: 53957-53-2
VCID: VC4956261
InChI: InChI=1S/C10H13NO4S/c1-2-7-16(14,15)11-9-5-3-8(4-6-9)10(12)13/h3-6,11H,2,7H2,1H3,(H,12,13)
SMILES: CCCS(=O)(=O)NC1=CC=C(C=C1)C(=O)O
Molecular Formula: C10H13NO4S
Molecular Weight: 243.28

4-(Propane-1-sulfonamido)benzoic acid

CAS No.: 53957-53-2

Cat. No.: VC4956261

Molecular Formula: C10H13NO4S

Molecular Weight: 243.28

* For research use only. Not for human or veterinary use.

4-(Propane-1-sulfonamido)benzoic acid - 53957-53-2

Specification

CAS No. 53957-53-2
Molecular Formula C10H13NO4S
Molecular Weight 243.28
IUPAC Name 4-(propylsulfonylamino)benzoic acid
Standard InChI InChI=1S/C10H13NO4S/c1-2-7-16(14,15)11-9-5-3-8(4-6-9)10(12)13/h3-6,11H,2,7H2,1H3,(H,12,13)
Standard InChI Key OUGORDGQIQRLMG-UHFFFAOYSA-N
SMILES CCCS(=O)(=O)NC1=CC=C(C=C1)C(=O)O

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound consists of a benzoic acid moiety (C6H5COOH\text{C}_6\text{H}_5\text{COOH}) substituted at the 4-position with a propane-1-sulfonamido group (NH-SO2CH2CH2CH3\text{NH-SO}_2-\text{CH}_2\text{CH}_2\text{CH}_3). The sulfonamide bridge connects the aromatic ring to the linear propyl chain, distinguishing it from its isomeric counterpart, 4-(propane-2-sulfonamido)benzoic acid, which features an isopropyl group .

Key Structural Features:

  • IUPAC Name: 4-(propylsulfonylamino)benzoic acid

  • SMILES: CCCS(=O)(=O)NC1=CC=C(C=C1)C(=O)O\text{CCCS(=O)(=O)NC1=CC=C(C=C1)C(=O)O}

  • InChIKey: OUGORDGQIQRLMG-UHFFFAOYSA-N\text{OUGORDGQIQRLMG-UHFFFAOYSA-N}

Crystallographic Data

While no crystal structure data exists specifically for this compound, analogous benzoic acid derivatives (e.g., 4-(methoxycarbonyl)benzoic acid) exhibit monoclinic crystal systems with P21/cP2_1/c space groups, suggesting potential similarities in packing arrangements .

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves a two-step protocol:

  • Sulfonylation: Reacting 4-aminobenzoic acid with propane-1-sulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) in dichloromethane (DCM) at 0–25°C.

  • Workup: Quenching with aqueous HCl, followed by extraction and recrystallization from ethanol/water .

Optimization Strategies:

  • Continuous Flow Reactors: Industrial-scale production employs flow chemistry to enhance yield (reported up to 95%) and reduce reaction times.

  • Solvent Selection: Methanol, ethanol, or toluene are preferred for their compatibility with sulfonamide formation .

Physicochemical Properties

Physical Characteristics

PropertyValueSource
Molecular Weight243.28 g/mol
Melting PointNot reported-
SolubilitySoluble in polar solvents
LogP (Predicted)~1.5 (higher than isopropyl analog )-

Spectroscopic Data

  • 1H^1\text{H} NMR (DMSO-d6_6 ):

    • δ 12.5 ppm (broad, COOH),

    • δ 8.0–7.8 ppm (aromatic protons),

    • δ 3.2–1.5 ppm (propyl chain) .

  • IR (KBr): 1680 cm1^{-1} (C=O), 1350–1150 cm1^{-1} (S=O).

Applications in Medicinal Chemistry

Drug Intermediate

The compound serves as a precursor in synthesizing kinase inhibitors (e.g., Vemurafenib analogs) through coupling reactions with heterocyclic moieties .

Comparative Analysis with Isomers

Property1-Sulfonamido Isomer2-Sulfonamido Isomer
Molecular FormulaC10H13NO4S\text{C}_{10}\text{H}_{13}\text{NO}_4\text{S}Same
LogP~1.51.2
Synthesis CostLower (linear alkyl chain)Higher (branched chain)

The linear propyl chain in the 1-sulfonamido isomer enhances lipophilicity, potentially improving membrane permeability in drug design .

Future Directions

  • Structure-Activity Studies: Explore modifications to the sulfonamide or benzoic acid groups to enhance bioavailability.

  • Crystallography: Resolve crystal structures to guide computational modeling.

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